molecular formula C14H23IO2Si B1404117 tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane CAS No. 940876-04-0

tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane

Cat. No. B1404117
M. Wt: 378.32 g/mol
InChI Key: VZSOINAPJXZVPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane” is a chemical compound with the CAS Number: 133910-12-0 . It has a molecular weight of 334.27 . The compound is stored in a dark place, under inert atmosphere, and in a freezer under -20C .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H19IOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,1-5H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 209.8±23.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . Its enthalpy of vaporization is 42.8±3.0 kJ/mol, and it has a flash point of 80.7±22.6 °C . The index of refraction is 1.476, and it has a molar refractivity of 62.5±0.3 cm3 .

Scientific Research Applications

Polymerization Catalysts

tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane plays a role in molecular design for ring-opening polymerization of cyclic ethers and esters. Such polymerizations are crucial for producing polymers with specific properties and applications. Research by Antelmann et al. (2001) in Macromolecules explores this aspect in detail, highlighting the significance of tert-butyl-based compounds in polymer chemistry (Antelmann et al., 2001).

Antimicrobial Activity

A significant application of tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane is in the synthesis of antimicrobial compounds. Kukla et al. (2020) reported the synthesis of antibacterial natural products, Anaephenes A and B, from this compound. These products showed activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential in developing new antimicrobial agents (Kukla et al., 2020).

Chemical Synthesis and Reactions

This compound also finds applications in various chemical synthesis processes. For instance, Demircan (2014) studied its role in palladium-catalyzed cascade cross-coupling and cyclizations, which are pivotal in synthesizing complex organic compounds (Demircan, 2014).

Protective Agents in Organic Chemistry

tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane serves as a precursor for protective agents in organic chemistry. Corey and Venkateswarlu (1972) discussed its application in protecting hydroxyl groups, a key step in many synthetic procedures (Corey & Venkateswarlu, 1972).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H315-H319-H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

tert-butyl-[2-(3-iodophenoxy)ethoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23IO2Si/c1-14(2,3)18(4,5)17-10-9-16-13-8-6-7-12(15)11-13/h6-8,11H,9-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSOINAPJXZVPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOC1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23IO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701168452
Record name 1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701168452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane

CAS RN

940876-04-0
Record name 1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=940876-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701168452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane
Reactant of Route 2
Reactant of Route 2
tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane
Reactant of Route 3
Reactant of Route 3
tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane
Reactant of Route 4
Reactant of Route 4
tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane
Reactant of Route 5
Reactant of Route 5
tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane
Reactant of Route 6
Reactant of Route 6
tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.